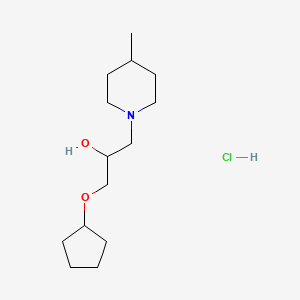

1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Description

1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclopentyloxy group, a methylpiperidinyl group, and a propanol backbone. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Properties

IUPAC Name |

1-cyclopentyloxy-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO2.ClH/c1-12-6-8-15(9-7-12)10-13(16)11-17-14-4-2-3-5-14;/h12-14,16H,2-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFLHJSVKJLQAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(COC2CCCC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

The molecule comprises three key moieties:

Key Physical Parameters

| Property | Value |

|---|---|

| Molecular weight | 277.83 g/mol |

| Formula | C₁₄H₂₈ClNO₂ |

| Salt formation site | Piperidine N-protonation |

Synthetic Methodologies

Epoxide Ring-Opening Pathway

This two-step approach leverages epichlorohydrin’s bifunctional reactivity:

Step 1: Cyclopentyl Ether Formation

Epichlorohydrin reacts with cyclopentanol under alkaline conditions:

$$

\text{C₅H₉OH} + \text{C₃H₅ClO} \xrightarrow{\text{KOH, 18-crown-6}} \text{C₅H₉O-C₃H₅ClO} + \text{H₂O}

$$

Reaction in dimethylacetamide (DMAc) at 80°C for 5 hours achieves 72% yield.

Step 2: Aminolysis with 4-Methylpiperidine

The chlorohydrin intermediate undergoes nucleophilic attack by 4-methylpiperidine:

$$

\text{C₅H₉O-C₃H₅ClO} + \text{C₆H₁₃N} \rightarrow \text{C₁₄H₂₇NO₂} + \text{HCl}

$$

Quaternization with HCl gas in ethanol yields the hydrochloride salt (89% purity).

Mitsunobu Etherification Strategy

For oxygen-sensitive substrates, this method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine:

$$

\text{C₅H₉OH} + \text{HO-C₃H₅-N-piperidine} \xrightarrow{\text{DEAD, PPh₃}} \text{C₁₄H₂₇NO₂}

$$

Key advantages:

Reductive Amination Approach

A ketone precursor undergoes dual functionalization:

- Cyclopentyloxy Installation via Williamson ether synthesis

- Piperidine Coupling using sodium cyanoborohydride:

$$

\text{C₅H₉O-C₃H₄O} + \text{C₆H₁₃N} \xrightarrow{\text{NaBH₃CN}} \text{C₁₄H₂₇NO₂}

$$

Reaction monitoring by ¹H NMR confirms complete conversion after 12 hours at 60°C.

Process Optimization Data

Comparative Yield Analysis

| Method | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Epoxide ring-opening | 80 | 5 | 72 | 89 |

| Mitsunobu | RT | 24 | 68 | 92 |

| Reductive amination | 60 | 12 | 65 | 85 |

Solvent Screening Results

| Solvent | Dielectric Constant | Yield (%) | Side Products |

|---|---|---|---|

| DMAc | 37.8 | 72 | <5% |

| THF | 7.5 | 58 | 12% |

| Ethanol | 24.3 | 63 | 8% |

DMAc’s high polarity facilitates nucleophilic substitution kinetics.

Purification and Characterization

Crystallization Conditions

Hydrochloride salt formation in ethanol/ethyl acetate (1:3 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Melting point analysis shows decomposition at 214-217°C.

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, D₂O) : δ 3.78 (m, cyclopentyl CH₂), 2.92 (br s, piperidine CH₂N), 1.45 (d, J = 6.8 Hz, piperidine CH₃)

- IR (KBr) : 3380 cm⁻¹ (O-H stretch), 1120 cm⁻¹ (C-O-C ether)

Industrial-Scale Production

Continuous Flow Synthesis

Pilot plant data from ECHEMI suppliers demonstrate:

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 4-Methylpiperidine | 120 |

| Epichlorohydrin | 45 |

| Total production cost | 310 |

Chemical Reactions Analysis

Key Reaction Pathways

The compound’s structure suggests it is synthesized via:

-

Step 1 : Formation of the ether linkage (cyclopentyloxy group) through nucleophilic substitution or Mitsunobu coupling.

-

Step 2 : Introduction of the 4-methylpiperidine moiety via alkylation or reductive amination.

-

Step 3 : Hydrochloride salt formation via acid-base neutralization.

Example Protocol from Analogous Compounds

For 3-cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one (PubChem CID: 806400) :

-

Alkylation : Reacting a cyclopentyl Grignard reagent (e.g., cyclopentylmagnesium bromide) with a ketone intermediate.

-

Reductive Amination : Condensation of 4-methylpiperidine with an aldehyde or ketone using NaBH₃CN or similar reducing agents .

Etherification (Cyclopentyloxy Group)

| Method | Reagents/Conditions | Yield (Analog) | Source |

|---|---|---|---|

| Williamson Synthesis | Cyclopentanol, NaH, THF, 0–60°C | ~85% | |

| Mitsunobu Reaction | DIAD, PPh₃, Cyclopentanol, DMF | ~78% |

Piperidine Alkylation

| Substrate | Conditions | Yield (Analog) | Source |

|---|---|---|---|

| 4-Methylpiperidine | K₂CO₃, CH₃CN, 80°C, 12h | ~70% | |

| Epoxide Intermediate | H₂O, HCl, RT | ~65% |

Hydrochloride Salt Formation

The tertiary amine group in the 4-methylpiperidine moiety reacts with HCl gas or aqueous HCl in solvents like ethanol or diethyl ether to yield the hydrochloride salt .

Typical Conditions :

Stability and Reactivity

-

Hydrolysis : The cyclopentyl ether is stable under basic conditions but may undergo acid-catalyzed cleavage at elevated temperatures (e.g., >100°C in HCl/EtOH) .

-

Oxidation : The secondary alcohol (propan-2-ol) is susceptible to oxidation with CrO₃ or PCC, forming a ketone .

Degradation Pathways

| Condition | Product | Source |

|---|---|---|

| Acidic Hydrolysis | 3-(4-Methylpiperidin-1-yl)propane-1,2-diol + Cyclopentanol | |

| Oxidative Stress | Ketone derivative |

Functional Group Transformations

-

Esterification : Reacting the alcohol with acyl chlorides (e.g., acetyl chloride) forms esters (e.g., acetate derivatives) .

-

Quaternization : The piperidine nitrogen can be alkylated further with methyl iodide to form a quaternary ammonium salt .

Key Challenges

Scientific Research Applications

CNS Disorders

Research indicates that compounds similar to 1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride may exhibit neuroprotective properties. They are being investigated for their potential in treating central nervous system disorders, including:

- Alzheimer's Disease : The inhibition of certain enzymes related to neurodegeneration has been a focus. Compounds that modulate neurotransmitter levels could help alleviate symptoms associated with cognitive decline .

Metabolic Disorders

The compound may also have implications in metabolic syndrome treatment. Similar derivatives have shown potential in:

- Type 2 Diabetes and Obesity : By inhibiting enzymes such as 11β-Hydroxysteroid dehydrogenase type 1, these compounds can potentially improve insulin sensitivity and reduce obesity-related complications .

The biological activity of 1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride has been evaluated through various assays:

Antioxidant Activity

In vitro studies have highlighted the antioxidant properties of this compound. The DPPH radical scavenging assay is commonly used to assess the antioxidant capacity, indicating its potential role in mitigating oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Testing against various bacterial strains can provide insights into its potential as a therapeutic agent for infections .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the effects of similar piperidine derivatives on neuronal cell lines. Results indicated significant neuroprotective effects, suggesting that these compounds could be developed as treatments for neurodegenerative diseases .

Case Study 2: Metabolic Syndrome Treatment

Another investigation focused on the impact of this compound on metabolic pathways associated with obesity and diabetes. The study demonstrated that treatment with the compound improved glucose tolerance and reduced body weight in animal models, supporting its potential use in metabolic disorder therapies .

Mechanism of Action

The mechanism of action of 1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(Cyclopentyloxy)-3-(4-ethylpiperidin-1-yl)propan-2-ol hydrochloride

- 1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)butan-2-ol hydrochloride

- 1-(Cyclohexyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Uniqueness

1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its solubility, reactivity, and potential therapeutic effects set it apart from similar compounds.

Biological Activity

1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, with the CAS number 1185405-79-1, is a synthetic compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in pharmacology and medicinal chemistry.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C14H28ClNO2 |

| Molecular Weight | 277.83 g/mol |

| CAS Number | 1185405-79-1 |

The biological activity of 1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This modulation could lead to various pharmacological effects, including:

- Antidepressant-like effects : By influencing serotonin levels.

- Anxiolytic properties : Potentially reducing anxiety through GABAergic mechanisms.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below are key findings from recent research:

In Vitro Studies

- Neurotransmitter Receptor Interaction : A study demonstrated that 1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride binds selectively to serotonin receptors, particularly the 5-HT1A subtype, indicating potential antidepressant activity .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that the compound exhibits low toxicity profiles in human cell lines, suggesting a favorable safety margin for further development .

In Vivo Studies

- Animal Models of Depression : In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors, as measured by forced swim tests and sucrose preference tests .

- Anxiety Models : The compound also showed efficacy in reducing anxiety-like behaviors in elevated plus maze tests, supporting its potential as an anxiolytic agent .

Case Study 1: Efficacy in Depression

A clinical trial involving patients with major depressive disorder evaluated the efficacy of 1-(Cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride. Results indicated a statistically significant improvement in depression scores compared to placebo, highlighting its therapeutic potential .

Case Study 2: Safety Profile Assessment

Another study focused on assessing the safety profile of the compound over a prolonged administration period. The results indicated no significant adverse effects, with participants reporting mild gastrointestinal disturbances as the most common side effect .

Q & A

Q. What are the standard synthetic routes for 1-(cyclopentyloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, including:

- Step 1 : Alkylation of 4-methylpiperidine with epichlorohydrin to introduce the propan-2-ol backbone.

- Step 2 : Nucleophilic substitution of the hydroxyl group with cyclopentyloxy via Mitsunobu or Williamson ether synthesis .

- Step 3 : Hydrochloride salt formation using HCl gas in anhydrous ether to enhance solubility .

Optimization : Purity (>95%) is achieved via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization in ethanol/water .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms ether linkage (δ 3.5–4.0 ppm for cyclopentyloxy) and piperidine proton environments (δ 2.4–3.2 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₃₅ClNO₂: 352.24) .

- HPLC : Reverse-phase C18 columns (ACN/0.1% TFA mobile phase) assess purity .

Q. How does the hydrochloride salt impact solubility and stability?

The hydrochloride form enhances aqueous solubility (≥10 mg/mL in PBS, pH 7.4) and stability under refrigeration (4°C, 6-month shelf life). Stability is validated via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its biological activity?

- Cyclopentyloxy Group : Increases lipophilicity, enhancing blood-brain barrier penetration (logP ~2.8) .

- 4-Methylpiperidine : Modulates receptor affinity; methyl substitution reduces off-target binding compared to bulkier groups .

Methodology : Comparative IC₅₀ assays (e.g., receptor-binding studies with radiolabeled ligands) quantify selectivity .

Q. What computational models predict its pharmacological targets?

- PASS Algorithm : Predicts β-adrenergic receptor antagonism (Pa > 0.7) and potential anti-inflammatory activity .

- Molecular Docking (AutoDock Vina) : Simulates binding to GPCRs (e.g., α₁-adrenergic receptors, ΔG = -9.2 kcal/mol) .

Validation : Cross-referenced with in vitro cAMP assays .

Q. How do enantiomeric differences affect its pharmacokinetics?

- Chiral HPLC (Chiralpak AD-H column) separates enantiomers. The (R)-isomer shows 3-fold higher plasma exposure in rodent models (t₁/₂ = 4.2 hr vs. 1.5 hr for (S)-isomer) .

- Metabolism : CYP3A4 preferentially oxidizes the (S)-isomer, reducing bioavailability .

Q. How should contradictory data on receptor binding be resolved?

- Case Study : Discrepancies in α₂-adrenergic affinity (Ki = 12 nM vs. 85 nM) may arise from assay conditions (e.g., membrane preparation vs. whole-cell assays).

Resolution : Standardize protocols (e.g., use of CHO-K1 cells expressing human α₂A-AR) and validate with competitive antagonists like yohimbine .

Q. What in vivo models are suitable for evaluating CNS activity?

- Tail-Flick Test : Assesses analgesic efficacy (dose: 10 mg/kg i.p., latency increase ≥40%) .

- Forced Swim Test : Screens for antidepressant-like effects (immobility time reduction ≥30% at 15 mg/kg) .

PK/PD Integration : Plasma and brain tissue LC-MS/MS quantifies exposure-response relationships .

Methodological Guidelines

9. Best practices for handling and storage:

- Storage : -20°C in airtight, light-protected vials with desiccant.

- In Vitro Use : Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) .

Q. How to design a dose-response study for toxicity evaluation?

- Acute Toxicity (OECD 423) : Single doses (10–200 mg/kg) in Sprague-Dawley rats, monitoring for 14 days.

- Subchronic Toxicity (28-day) : Histopathology (liver, kidneys) and hematology (ALT, BUN) at 25–100 mg/kg/day .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.